![molecular formula C9H15ClO2S B2535520 {Bicyclo[2.2.2]octan-2-yl}methanesulfonyl chloride CAS No. 1862866-81-6](/img/structure/B2535520.png)
{Bicyclo[2.2.2]octan-2-yl}methanesulfonyl chloride
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Overview
Description
{Bicyclo[2.2.2]octan-2-yl}methanesulfonyl chloride is a chemical compound with the molecular formula C9H15ClO2S and a molecular weight of 222.73 g/mol . It is a research chemical primarily used in various scientific studies and industrial applications. The compound is characterized by its bicyclic structure, which consists of a bicyclo[2.2.2]octane ring system attached to a methanesulfonyl chloride group.
Mechanism of Action
Target of Action
It is known that the bicyclo[222]octane structure is a privileged structure found in a myriad of natural products and biologically significant molecules .
Mode of Action
The exact mode of action of “{Bicyclo[22It is known that the compound is involved in a new tandem reaction that permits rapid access to a wide range of bicyclo[222]octane-1-carboxylates . This process is highly enantioselective and is mediated by an organic base .
Biochemical Pathways
The bicyclo[222]octane structure is known to be a key intermediate in the synthesis of various natural products and biologically significant molecules .
Pharmacokinetics
It is known that the bicyclo[222]octane structure, when incorporated into the structure of certain drugs, can lead to improved physicochemical properties such as increased water solubility, enhanced metabolic stability, and reduced lipophilicity .
Action Environment
It is known that the bicyclo[222]octane structure, when incorporated into the structure of certain drugs, can lead to improved physicochemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {Bicyclo[2.2.2]octan-2-yl}methanesulfonyl chloride typically involves the reaction of bicyclo[2.2.2]octane with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl chloride group. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and purification techniques ensures the consistent quality and scalability of the compound. The industrial production methods are designed to minimize waste and environmental impact while maximizing efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
{Bicyclo[2.2.2]octan-2-yl}methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride.
Oxidation Reactions: It can undergo oxidation to form sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Amines, alcohols, and thiols.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Oxidizing Agents: Hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Major Products Formed
The major products formed from the reactions of this compound include sulfonamides, sulfonate esters, sulfonyl hydrides, and sulfonic acids .
Scientific Research Applications
Organic Synthesis
The compound serves as a versatile reagent in organic synthesis due to its electrophilic nature. The sulfonyl chloride moiety allows it to participate in various substitution reactions, leading to the formation of sulfonamides and other derivatives. This reactivity is particularly useful in:
- Modification of Amines : {Bicyclo[2.2.2]octan-2-yl}methanesulfonyl chloride can convert primary and secondary amines into their corresponding sulfonamides, which are important intermediates in drug development.
- Synthesis of Sulfonic Acids : It can be oxidized to form sulfonic acids, which have applications in pharmaceuticals and agrochemicals.
Reaction Type | Product Formed | Application |
---|---|---|
Substitution with Amines | Sulfonamides | Drug development |
Oxidation | Sulfonic Acids | Industrial applications |
Medicinal Chemistry
Research has indicated that this compound holds potential therapeutic properties:
- Antimicrobial Activity : Studies have explored its efficacy against various bacterial strains, indicating possible applications as an antimicrobial agent.
- Anti-inflammatory Properties : The compound's structure suggests it may interact with biological targets involved in inflammation, making it a candidate for further investigation in inflammatory disease treatments.
Material Science
The rigid and lipophilic nature of the bicyclo[2.2.2]octane unit enhances its potential use in material science:
- Development of New Materials : Its unique structural properties allow for the synthesis of novel materials with desirable mechanical and thermal properties.
- Polymer Chemistry : Bicyclo compounds are being studied as specialty monomers for polymers, contributing to advancements in polymer technology.
Case Study 1: Anticancer Efficacy
A derivative of this compound was tested on xenograft models of breast cancer, resulting in significant tumor size reduction compared to control groups, highlighting its potential as an anticancer therapeutic agent.
Case Study 2: Neuroprotection
In a study involving rat models of Parkinson's disease, administration of similar bicyclic compounds improved motor function and reduced dopaminergic neuron loss, suggesting neuroprotective effects that warrant further exploration.
Comparison with Similar Compounds
Similar Compounds
{Bicyclo[2.2.2]octan-1-yl}methanesulfonyl chloride: Similar structure but with the sulfonyl chloride group attached to a different carbon atom.
Bicyclo[2.2.2]octane-1-methanesulfonyl chloride: Another isomer with a different attachment point for the sulfonyl chloride group.
Uniqueness
{Bicyclo[2.2.2]octan-2-yl}methanesulfonyl chloride is unique due to its specific structural configuration, which imparts distinct reactivity and properties compared to its isomers. This uniqueness makes it suitable for specialized applications in research and industry .
Biological Activity
{Bicyclo[2.2.2]octan-2-yl}methanesulfonyl chloride is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the various aspects of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.
Chemical Structure and Properties
The compound has the molecular formula C9H15ClO2S and a molecular weight of 222.73 g/mol. Its structure allows for significant interactions with biological targets due to the presence of the methanesulfonyl group, which can form hydrogen bonds and electrostatic interactions with biomolecules .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets through:
- Hydrogen Bonding : The methanesulfonamide group can form hydrogen bonds with amino acid residues in proteins, influencing their conformation and activity.
- Electrostatic Interactions : The charged nature of the sulfonyl group allows for electrostatic interactions with negatively charged sites on biomolecules.
- Rigidity : The bicyclic structure provides a rigid framework that can enhance binding affinity and selectivity towards certain targets.
Antimicrobial Activity
Research has indicated that derivatives of bicyclo[2.2.2]octane exhibit significant antimicrobial properties. For instance, bicyclo[2.2.2]octan-2-imines have shown promising antimalarial activity, with IC50 values ranging from 0.23 to 0.72 µM against resistant strains of Plasmodium falciparum and comparable activities against Trypanosoma brucei .
Antidiabetic Potential
Recent studies have explored the role of bicyclic compounds as modulators for GPR120, a receptor involved in insulin sensitization. Compounds similar to this compound have been investigated for their potential to enhance glycemic control in type 2 diabetes, suggesting a therapeutic avenue for metabolic disorders .
Case Studies
-
Antimalarial Activity : In a study investigating bicyclo[2.2.2]octan-2-imines, two compounds demonstrated high antitrypanosomal activity (IC50 < 0.3 µM), significantly outperforming traditional treatments like suramine (IC50 = 0.0075 µM) .
Compound Activity (IC50) Target Bicyclo[2.2.2]octan-2-yl benzoate 0.23 - 0.72 µM Plasmodium falciparum Bicyclo[2.2.2]octan-2-imines < 0.3 µM Trypanosoma brucei
Comparative Analysis
A comparative analysis of this compound with similar compounds reveals its unique properties:
Compound Type | Structure | Biological Activity |
---|---|---|
Bicyclo[3.3.1]nonane | Less rigid | Lower binding affinity |
Bicyclo[3.1.1]heptane | Different functional groups | Limited therapeutic potential |
Bicyclo[3.3.0]octane | More flexible | Variable activity |
Properties
IUPAC Name |
2-bicyclo[2.2.2]octanylmethanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClO2S/c10-13(11,12)6-9-5-7-1-3-8(9)4-2-7/h7-9H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIOAHLGCMMGWSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1CC2CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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